Cas no 2320889-25-4 (1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)

1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one 化学的及び物理的性質
名前と識別子
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- 1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one
- 1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
- AKOS040705404
- F6573-7813
- 1-(thiazol-2-yl)-4-(2-(trifluoromethyl)benzoyl)piperazin-2-one
- CHEMBL4981444
- 2320889-25-4
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- インチ: 1S/C15H12F3N3O2S/c16-15(17,18)11-4-2-1-3-10(11)13(23)20-6-7-21(12(22)9-20)14-19-5-8-24-14/h1-5,8H,6-7,9H2
- InChIKey: WXPPCFKZDOFHKS-UHFFFAOYSA-N
- SMILES: S1C=CN=C1N1C(CN(C(C2C=CC=CC=2C(F)(F)F)=O)CC1)=O
計算された属性
- 精确分子量: 355.06023229g/mol
- 同位素质量: 355.06023229g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 503
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 81.8Ų
1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-7813-3mg |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-2μmol |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-20μmol |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-10mg |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-50mg |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-15mg |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-30mg |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-10μmol |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-40mg |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-7813-25mg |
1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
2320889-25-4 | 25mg |
$109.0 | 2023-09-07 |
1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-oneに関する追加情報
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
The compound 1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one, with CAS No. 2320889-25-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a piperazine ring fused with a ketone group and a thiazole moiety attached at the 1-position. The presence of a trifluoromethyl group on the benzene ring further enhances its chemical versatility and potential applications.
Recent studies have highlighted the importance of this compound in drug discovery efforts. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms, is known for its ability to participate in various biological interactions. In this compound, the thiazole moiety is strategically positioned to influence the overall pharmacokinetic properties of the molecule. Research has shown that such structural modifications can significantly impact bioavailability and metabolic stability, making this compound a promising candidate for therapeutic agents targeting specific biological pathways.
The piperazine ring in this molecule serves as a central scaffold, providing rigidity and enabling the attachment of other functional groups. The ketone group at the 2-position of the piperazine contributes to hydrogen bonding capabilities, which are crucial for molecular recognition and binding affinity. This feature has been exploited in recent studies to design molecules with enhanced selectivity for certain receptor systems or enzymatic targets.
The trifluoromethyl group on the benzene ring introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic system. This modification not only increases the lipophilicity of the molecule but also enhances its resistance to oxidative degradation. Such characteristics are particularly advantageous in pharmaceutical applications where stability and bioavailability are critical factors.
Recent advancements in synthetic methodologies have made it possible to produce this compound with high efficiency and precision. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the synthesis process. These techniques not only improve yield but also reduce reaction times, making large-scale production more feasible.
In terms of biological activity, this compound has shown potential as an inhibitor of certain kinase enzymes, which are implicated in various disease states such as cancer and inflammatory disorders. Preclinical studies have demonstrated that it exhibits moderate potency against these targets while maintaining acceptable toxicity profiles. Further research is currently underway to evaluate its efficacy in vivo and explore its potential as a lead compound for drug development.
The structural uniqueness of 1-(1,3-thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one also lends itself to applications beyond pharmacology. Its ability to form stable complexes with metal ions has been explored in materials science for applications such as catalyst development and sensor technology. The incorporation of such functional groups into materials design opens up new possibilities for creating advanced materials with tailored properties.
In conclusion, CAS No. 2320889-25-4 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological research, positions it as a valuable tool for advancing both medicinal chemistry and materials science. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in future innovations.
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